molecular formula C10H5FN2O4 B14710201 4-Fluoro-1,6-dinitronaphthalene CAS No. 21948-52-7

4-Fluoro-1,6-dinitronaphthalene

Cat. No.: B14710201
CAS No.: 21948-52-7
M. Wt: 236.16 g/mol
InChI Key: XZKHMNXDPCECOJ-UHFFFAOYSA-N
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Description

4-Fluoro-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5FN2O4 It is a derivative of naphthalene, where two nitro groups and one fluoro group are substituted at the 1, 6, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,6-dinitronaphthalene typically involves the nitration of 4-fluoronaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the aromatic ring of 4-fluoronaphthalene to introduce nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as nickel acetate can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,6-dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,6-dinitronaphthalene involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The fluoro group can be displaced by nucleophiles, leading to the formation of various substituted products . The reduction of nitro groups to amino groups involves the transfer of electrons and protons, facilitated by catalysts like Pd/C .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1,6-dinitronaphthalene is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

21948-52-7

Molecular Formula

C10H5FN2O4

Molecular Weight

236.16 g/mol

IUPAC Name

4-fluoro-1,6-dinitronaphthalene

InChI

InChI=1S/C10H5FN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H

InChI Key

XZKHMNXDPCECOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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